molecular formula C12H10ClN3O3 B10941985 5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylic acid

5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B10941985
M. Wt: 279.68 g/mol
InChI Key: OLRUGTRFQIVCHG-UHFFFAOYSA-N
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Description

5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a 3-chloroanilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-chloroaniline with a suitable pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carbonyl bond between the 3-chloroaniline and the pyrazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chloroanilino)carbonyl]-2-methyl-1H-pyrazole-3-carboxylic acid
  • 5-[(3-Chloroanilino)carbonyl]-1-ethyl-1H-pyrazole-3-carboxylic acid
  • 5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chloroanilino carbonyl group adds to its versatility in chemical synthesis and potential for diverse applications in scientific research.

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

5-[(3-chlorophenyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(6-9(15-16)12(18)19)11(17)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17)(H,18,19)

InChI Key

OLRUGTRFQIVCHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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